N-(1H-indol-2-ylcarbonyl)-L-alanine
Description
N-(1H-Indol-2-ylcarbonyl)-L-alanine is a synthetic amino acid derivative featuring an indole moiety linked to L-alanine via a carbonyl group at the indole’s 2-position. The indole core, a bicyclic aromatic heterocycle, is critical for interactions with biological targets, while the L-alanine backbone contributes to chiral specificity and solubility. Recent studies highlight its role in modulating enzyme activity and cellular pathways, particularly in oncology and metabolic disorders .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S)-2-(1H-indole-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c1-7(12(16)17)13-11(15)10-6-8-4-2-3-5-9(8)14-10/h2-7,14H,1H3,(H,13,15)(H,16,17)/t7-/m0/s1 |
InChI Key |
GLMNAEZCOPCAGN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent reactions introduce the formamido and propanoic acid groups.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions are frequently used to form carbon-carbon bonds in the synthesis of complex indole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indol-2-yl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, amines, and various substituted indoles .
Scientific Research Applications
2-[(1H-indol-2-yl)formamido]propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(1H-indol-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. This interaction can influence various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Indole Substitution Position Variants
Variations in the substitution position of the indole ring significantly alter biological activity and binding affinity.
Key Insight : The 2-position substitution in the target compound optimizes steric and electronic interactions for target binding, distinguishing it from analogs with substitutions at the 1-, 3-, or 6-positions .
Amino Acid Backbone Modifications
The choice of amino acid backbone (e.g., L-alanine vs. beta-alanine) influences solubility, metabolic stability, and target specificity.
Key Insight : The L-alanine backbone in the target compound provides chiral specificity, critical for interactions with stereosensitive targets like enzymes or receptors .
Functional Group Additions
Additional functional groups (e.g., chlorine, piperazine) modulate reactivity and target engagement.
| Compound Name | Functional Groups | Key Findings | References |
|---|---|---|---|
| N-(2-Chlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide | Chlorobenzene, ethanediamide | Enhanced antimicrobial activity due to chloro group’s electron-withdrawing effect. | |
| N-(Furan-2-ylmethyl)-5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanamide | Piperazine, furan | Inhibits fatty acid amide hydrolase (FAAH), suggesting anti-inflammatory potential. | |
| 5-Chloroindole derivatives | Chloro substituent | Broad-spectrum antimicrobial and anticancer activity. |
Key Insight : The absence of bulky substituents in the target compound reduces steric hindrance, favoring interactions with planar binding sites (e.g., ATP pockets in kinases) .
Research Findings and Mechanistic Insights
- Biomarker Potential: N-(3-Indolylacetyl)-L-alanine (3-position analog) showed significant differential expression in NSCLC patients, with low levels correlating with longer progression-free survival (PFS) .
- Enzyme Inhibition : Piperazine-containing analogs (e.g., ) demonstrated FAAH inhibition, highlighting the indole-2-ylcarbonyl group’s role in enzyme binding .
- Thermodynamic Stability : Beta-alanine analogs exhibit greater metabolic stability than L-alanine derivatives, as seen in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
